(2'-Methoxyvinyl)pyrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(E)-2-methoxyethenyl]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c1-20-12-11-13-5-6-16-8-7-14-3-2-4-15-9-10-17(13)19(16)18(14)15/h2-12H,1H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTJXHYDKUXJRK-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93265-41-9 | |
| Record name | (2'-Methoxyvinyl)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093265419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Advanced Chemical Transformations of 2 Methoxyvinyl Pyrene
Stereoselective Synthesis of (E)- and (Z)-(2'-Methoxyvinyl)pyrene Isomers
The spatial arrangement of atoms, or stereochemistry, around the vinyl double bond in (2'-Methoxyvinyl)pyrene gives rise to two distinct isomers: (E)- and (Z)-. The synthesis of these isomers with high stereoselectivity, meaning the preferential formation of one isomer over the other, is crucial for investigating their individual properties and for their application in stereospecific reactions.
Optimized Reaction Conditions for High Stereoselectivity
Achieving high stereoselectivity in the synthesis of (E)- and (Z)-(2'-Methoxyvinyl)pyrene isomers requires careful optimization of reaction conditions. Factors such as the choice of solvent, temperature, and the nature of the base or catalyst can significantly influence the isomeric ratio of the product. For instance, in Wittig reactions, the use of non-stabilized ylides typically favors the formation of the (Z)-isomer, while stabilized ylides predominantly yield the (E)-isomer. organic-chemistry.org The polarity of the solvent can also play a role; less polar solvents often enhance the selectivity for the (Z)-isomer.
Recent advancements have focused on developing highly stereoselective methods. One-pot procedures involving hydroboration of an alkyne followed by transmetalation have shown promise in producing (E)-vinylstannanes with excellent E/Z stereoselectivity, which can then be used to form the desired (E)-alkene. orgsyn.org Similarly, nickel-catalyzed three-component couplings of enals, alkynes, and silanes have been developed to synthesize Z-enol silanes with greater than 98:2 stereoselectivity. organic-chemistry.org
Table 1: Factors Influencing Stereoselectivity in Alkene Synthesis
| Factor | Influence on (Z)-Isomer | Influence on (E)-Isomer |
| Ylide Type (Wittig) | Favored by non-stabilized ylides | Favored by stabilized ylides |
| Solvent Polarity | Enhanced by less polar solvents | Generally less sensitive |
| Reaction Temperature | Lower temperatures can increase selectivity | Generally less sensitive |
| Catalyst System | Specific catalysts can direct Z-selectivity | Specific catalysts can direct E-selectivity |
Utilization of Advanced Coupling Reactions (e.g., Heck Coupling, Wittig Reactions)
Advanced coupling reactions are instrumental in the synthesis of this compound isomers. The Wittig reaction and the Heck coupling are two of the most prominent methods employed.
The Wittig reaction is a powerful tool for forming carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with a phosphorus ylide. pressbooks.pubmasterorganicchemistry.com To synthesize this compound, 1-pyrenecarboxaldehyde (B26117) would be reacted with (methoxymethyl)triphenylphosphonium (B8745145) chloride in the presence of a strong base to generate the corresponding ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Non-stabilized ylides, which are more reactive, tend to form the (Z)-alkene, while stabilized ylides favor the (E)-alkene. organic-chemistry.org
The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org For the synthesis of this compound, this could involve the coupling of a halopyrene with methyl vinyl ether. The Heck reaction typically exhibits a high degree of trans selectivity, leading predominantly to the (E)-isomer. organic-chemistry.org Recent developments have focused on creating more efficient and environmentally friendly Heck reaction protocols, including the use of water as a solvent and the development of recoverable catalysts. nih.govresearchgate.net
Precursor Design and Functionalization Strategies for Methoxyvinylpyrene
The properties of this compound can be finely tuned by modifying its precursor molecules. The synthesis often starts with the functionalization of the pyrene (B120774) core. worktribe.com Electrophilic substitution reactions, such as formylation or acetylation, can selectively introduce functional groups at the active positions of the pyrene ring (1, 3, 6, and 8-positions). worktribe.commdpi.com For example, 1-pyrenecarboxaldehyde, a key precursor for the Wittig synthesis of this compound, can be obtained by the formylation of pyrene. worktribe.com
Further functionalization of the pyrene precursor allows for the introduction of various substituents that can alter the electronic and photophysical properties of the final this compound molecule. These strategies are crucial for developing materials with tailored characteristics for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. worktribe.com
Derivatization Strategies for Tailored Spectroscopic and Reactive Properties
Derivatization of the this compound molecule itself offers another avenue for tailoring its properties. These modifications can be directed at either the pyrene moiety or the methoxyvinyl side chain.
C-H Functionalization of the Pyrene Moiety
Direct C-H functionalization of the pyrene core is a powerful and atom-economical method for introducing new functional groups. mdpi.com This approach avoids the need for pre-functionalized pyrene precursors. Transition metal-catalyzed C-H activation has emerged as a key strategy for the site-selective functionalization of pyrene. mdpi.com For instance, ruthenium(II)-catalyzed C-H bond activation has been successfully used to synthesize 2- and 2,7-functionalized pyrene derivatives. rsc.org By carefully choosing the directing group and reaction conditions, it is possible to introduce substituents at specific positions on the pyrene ring, thereby modulating the spectroscopic and reactive properties of the this compound derivative.
Modifications of the Methoxyvinyl Side Chain
The methoxyvinyl side chain is also a target for modification to alter the properties of the parent compound. For example, the methoxy (B1213986) group can be replaced with other alkoxy groups to influence the molecule's solubility and electronic characteristics. The vinyl group can participate in various addition reactions, allowing for the attachment of a wide range of functional moieties. These modifications can impact the molecule's fluorescence, its reactivity towards specific analytes, and its potential for use in biological imaging and sensing applications. For instance, the reaction of trans-1-(2'-methoxyvinyl)pyrene with singlet oxygen leads to a dioxetane intermediate that decomposes to produce chemiluminescence, making it a sensitive probe for singlet oxygen detection. thermofisher.com
Continuous Flow Photochemistry in Vinylpyrene Synthesis
The synthesis of vinylpyrenes, including the specific compound this compound, has been an area of active research, with advancements in synthetic methodologies aiming for higher efficiency, yield, and purity. While classical batch synthesis methods are prevalent, the adoption of continuous flow chemistry, particularly in conjunction with photochemical methods, represents a significant leap forward in process intensification and sustainability. This section focuses on the application of continuous flow photochemistry in the synthesis of vinylpyrene derivatives, with a specific emphasis on the plausible adaptation of these techniques for the production of this compound.
Continuous flow processing offers numerous advantages over traditional batch methods, especially for photochemical reactions. These benefits include precise control over reaction parameters such as residence time, temperature, and light intensity, leading to improved reaction yields and selectivity. mdpi.com The high surface-area-to-volume ratio in microreactors ensures uniform irradiation of the reaction mixture, minimizing side product formation and decomposition of sensitive compounds. rsc.org
The primary synthetic route to this compound involves a Wittig reaction between pyrene-1-carboxaldehyde and a phosphorus ylide generated from (methoxymethyl)triphenylphosphonium chloride. lookchem.com While this reaction is not intrinsically photochemical, its integration into a continuous flow system can be highly advantageous. The efficient mixing and heat transfer in a flow reactor can significantly reduce reaction times and improve yields compared to batch processes. researchgate.net
Furthermore, continuous flow setups can incorporate in-line purification steps, such as trapping excess reagents or byproducts, to deliver a cleaner product stream. researchgate.net For instance, a flow system could be designed where the initial Wittig reaction is followed by a photochemical isomerization or cyclization step, should such a transformation be desired for creating more complex pyrene-based structures.
The table below illustrates a comparative analysis of a hypothetical continuous flow synthesis of this compound versus a traditional batch process, based on typical performance improvements observed for similar organic transformations.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | 15 hours lookchem.com | < 1 hour |
| Yield | 87% lookchem.com | > 95% |
| Productivity | Low | High |
| Scalability | Limited | Readily Scalable |
| Safety | Handling of pyrophoric reagents in large quantities | Smaller reagent volumes at any given time, enhanced thermal control |
| Purity | Requires extensive purification | Higher purity due to minimized side reactions |
Detailed Research Findings:
Research into continuous flow Wittig reactions has demonstrated significant improvements in efficiency and productivity. For example, studies have shown that similar yields and conversions can be achieved in much shorter reaction times (minutes vs. hours) in micro- or millireactors compared to batch reactors. researchgate.net This acceleration is attributed to the enhanced mass and heat transfer characteristics of flow systems.
Photophysical Phenomena and Excited State Dynamics of 2 Methoxyvinyl Pyrene
Electronic Absorption and Emission Characteristics in Diverse Chemical Environments
The photophysical properties of pyrene (B120774) and its derivatives are well-known to be highly sensitive to their local environment. This sensitivity is a hallmark of the pyrene chromophore and is anticipated to be a key feature of (2'-Methoxyvinyl)pyrene.
Solvatochromic Behavior and Environmental Polarity Sensitivity
Pyrene itself is a classic fluorescent probe used to determine the polarity of its microenvironment. researchgate.netnih.gov Its fluorescence emission spectrum exhibits a characteristic vibronic fine structure, with the ratio of the intensity of the first and third vibronic bands (I₁/I₃), known as the Py scale, being particularly sensitive to solvent polarity. researchgate.netnih.gov It is expected that this compound would also exhibit solvatochromism, a phenomenon where the color of a solution changes with the solvent's polarity. kirj.eeijee.netnih.gov The absorption and emission spectra of the compound would likely shift in response to changes in the polarity of the solvent. This is because the methoxyvinyl substituent can influence the electronic distribution in the pyrene core, leading to changes in the ground and excited state dipole moments. However, without specific experimental data, the magnitude and direction (bathochromic or hypsochromic shift) of this effect for this compound remain speculative. Studies on other pyrene derivatives show that the nature of the substituent significantly impacts the solvatochromic response. mdpi.com
Aggregation-Induced Emission (AIE) and Concentration-Dependent Photoluminescence
Many pyrene derivatives are known to exhibit aggregation-caused quenching (ACQ), where their fluorescence intensity decreases at high concentrations or in the solid state due to the formation of non-emissive excimers. nih.gov However, the phenomenon of aggregation-induced emission (AIE), where non-emissive molecules become highly luminescent upon aggregation, has also been widely reported for various pyrene-based systems. acs.orgmdpi.commagtech.com.cnnih.gov This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways. acs.orgnih.gov
For this compound, it is plausible that it could exhibit either ACQ or AIE, depending on the specific intermolecular interactions and packing modes in the aggregated state. The vinyl linker allows for rotational freedom, which could be restricted upon aggregation, potentially leading to AIE. Studies on other vinyl-pyrene systems have shown that the nature of the substituent on the vinyl group can switch the behavior between ACQ and AIE. mdpi.com At high concentrations, the formation of pyrene excimers, characterized by a broad, structureless, and red-shifted emission band, is a common feature and would be expected for this compound as well. rsc.org
Influence of Molecular Conformation on Optical Properties
The molecular conformation of pyrene derivatives can significantly influence their photophysical properties. researchgate.net For this compound, cis-trans isomerism around the vinyl double bond is possible, and these two isomers would be expected to have distinct absorption and emission characteristics due to differences in their steric hindrance and electronic conjugation. Furthermore, rotation around the single bond connecting the vinyl group to the pyrene ring can lead to different conformers with varying degrees of planarity and, consequently, different optical properties. Theoretical and experimental studies on other substituted pyrenes have demonstrated that such conformational changes can alter π-π stacking interactions and excited-state dynamics. researchgate.netrsc.org However, specific studies on the conformational effects in this compound are not currently available.
Excited State Deactivation Pathways
Fluorescence Quantum Yields and Radiative Decay Rates
Pyrene is known for its high fluorescence quantum yield (ΦF) and long fluorescence lifetime in deaerated solutions. psu.edu The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.gov The radiative decay rate (kr) is the rate at which the excited state deactivates by emitting a photon. nih.govrsc.org
For this compound, the substitution with a methoxyvinyl group is expected to modify these properties. The extent of this modification would depend on the electronic effects of the substituent and its influence on the rates of competing non-radiative processes. nih.gov While general tables of photophysical data for various pyrene derivatives exist, specific values for this compound are absent from the current scientific literature. rsc.org
Intersystem Crossing (ISC) Efficiency and Triplet State Population Dynamics
Intersystem crossing (ISC) is a non-radiative process where a molecule in an excited singlet state transitions to a triplet state. The efficiency of this process, the ISC quantum yield (ΦISC), competes with fluorescence and internal conversion. For many pyrene derivatives, ISC is a significant deactivation pathway. psu.edu The population and lifetime of the resulting triplet state are crucial for applications in areas like photodynamic therapy and photocatalysis. The introduction of the methoxyvinyl group could influence the spin-orbit coupling and the energy gap between the singlet and triplet states, thereby affecting the ISC rate. However, without transient absorption spectroscopy or similar studies on this compound, its triplet state dynamics remain uncharacterized.
Non-Radiative Relaxation Mechanisms (e.g., Internal Conversion, Vibrational Energy Redistribution)
Internal conversion is a radiationless transition between electronic states of the same spin multiplicity. For pyrene and its derivatives, the S2 → S1 internal conversion is known to be extremely rapid, occurring on the femtosecond timescale. researchgate.net The excess vibrational energy deposited in the S1 state after this process is then dissipated to the surrounding solvent molecules through vibrational cooling, a process that typically occurs on the picosecond timescale. researchgate.net The efficiency of internal conversion from the S1 state to the ground state (S1 → S0) is influenced by the energy gap between these states and the presence of vibrational modes that can accept the electronic energy.
Intersystem crossing from the singlet excited state (S1) to the triplet state (T1) is another significant non-radiative pathway for pyrene derivatives. The triplet state can then decay to the ground state via phosphorescence (a radiative process) or non-radiative intersystem crossing. The efficiency of ISC is influenced by spin-orbit coupling, which can be enhanced by the presence of heavy atoms or specific molecular geometries. For many pyrene-based systems, ISC is a key process that populates the long-lived triplet state, which can then participate in further photochemical reactions or energy transfer processes. epa.gov
The rate of non-radiative decay can be influenced by the solvent environment. Polar solvents can stabilize charge-transfer character in the excited state, potentially altering the energy landscape and promoting non-radiative decay pathways.
Intermolecular and Intramolecular Interactions in the Excited State
Excimer and Exciplex Formation Studies in Solution and Polymer Matrices
Pyrene and its derivatives are well-known for their ability to form excimers, which are excited-state dimers formed between an excited monomer and a ground-state monomer. frontiersin.org This phenomenon is highly dependent on the concentration of the fluorophore and the viscosity of the medium. At low concentrations, the fluorescence spectrum of this compound would be expected to be dominated by monomer emission, characterized by a structured band. As the concentration increases, a new, broad, and structureless emission band appears at a longer wavelength (red-shifted), which is characteristic of excimer fluorescence. instras.com
The formation of excimers can be described by the following kinetic scheme:
The study of pyrene-labeled polymers in solution has shown that the ratio of excimer to monomer emission intensity (IE/IM) is a sensitive indicator of the local concentration and mobility of the pyrene moieties. instras.com In polymer matrices, the formation of excimers can be influenced by the polymer's chain conformation and the distribution of the fluorophore within the matrix.
Exciplexes, or excited-state complexes, are formed between an excited-state molecule and a different ground-state molecule, which can be an electron donor or acceptor. chitose.ac.jp The formation of an exciplex is often accompanied by the appearance of a new, broad, and red-shifted emission band, similar to excimer emission. The emission properties of the exciplex are highly dependent on the polarity of the solvent, as the exciplex state often possesses significant charge-transfer character. iupac.org Studies on pyrene derivatives have shown that they can form exciplexes with various electron-donating or electron-accepting molecules. iupac.org The formation of non-emitting or poorly emitting exciplexes can act as a fluorescence quenching pathway. iupac.org
| System | Medium | Phenomenon | Key Findings |
| Pyrene-labeled copolymers | Tetrahydrofuran (THF) | Intramolecular Excimer Formation | The ratio of excimer to monomer emission is dependent on the copolymer structure and the length of the alkyl chain separating the pyrene units. instras.com |
| Pyrene | Acetonitrile | Exciplex Formation with Quenchers | Formation of non-emitting exciplexes with weak electron acceptors and donors leads to fluorescence quenching. iupac.org |
| Pyrene derivatives | Polymer films | Exciplex Emission | The emission properties of the exciplex can be controlled by the choice of donor, acceptor, concentration, and matrix polarity. chitose.ac.jp |
Energy Transfer Processes with External Quenchers and Acceptors
The excited state of this compound can be deactivated through energy transfer to suitable acceptor molecules. This process, known as fluorescence quenching, can occur through several mechanisms, including Förster Resonance Energy Transfer (FRET) and Dexter energy transfer (electron exchange).
FRET is a non-radiative dipole-dipole coupling mechanism where energy is transferred from an excited donor fluorophore to a ground-state acceptor molecule. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor and is dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. miami.edu Pyrene derivatives have been successfully used as donors in FRET-based systems for studying molecular interactions and for applications in bio-sensing. nih.govnih.gov
Collisional quenching, which can be described by the Stern-Volmer equation, occurs when the excited fluorophore and a quencher molecule come into direct contact. This process can involve electron transfer or the promotion of intersystem crossing. The quenching efficiency is dependent on the concentration of the quencher and the diffusion rate in the medium. Studies on pyrene and its derivatives have investigated fluorescence quenching by various molecules, including metal ions and oxygen. mdpi.commdpi.com For instance, the fluorescence of benzo[a]pyrene (B130552) is known to be quenched by molecular oxygen. mdpi.com
| Donor | Acceptor/Quencher | Mechanism | Key Findings |
| Pyrene | Perylene (B46583) | FRET | Efficient energy transfer was observed when pyrene and perylene were assembled in a DNA duplex, resulting in a large apparent Stokes' shift. nih.gov |
| Pyrene-based imine dimer | Sn²⁺, Cu²⁺ | Fluorescence Quenching | The fluorescence of the pyrene derivative was selectively quenched by certain metal ions. mdpi.com |
| Benzo[a]pyrene | Oxygen | Collisional Quenching | The singlet excited state of benzo[a]pyrene interacts with oxygen, leading to fluorescence quenching. mdpi.com |
Advanced Spectroscopic Characterization of Excited States
Time-Resolved Fluorescence and Transient Absorption Spectroscopy
Time-resolved fluorescence spectroscopy is a powerful technique for studying the excited-state dynamics of fluorescent molecules. By measuring the decay of fluorescence intensity over time, one can determine the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state. nih.gov For systems involving multiple excited-state species, such as monomers and excimers, the fluorescence decay can be complex and require multi-exponential fitting. instras.com Time-resolved fluorescence measurements can provide valuable information on the rates of radiative and non-radiative decay processes, as well as on dynamic processes such as excimer formation and energy transfer. instras.comnih.gov
Transient absorption (TA) spectroscopy, also known as flash photolysis, is another essential tool for characterizing excited states. krichlab.ca In a TA experiment, a short pump pulse excites the sample, and a subsequent probe pulse measures the change in absorption as a function of time and wavelength. This technique allows for the direct observation of excited-state absorption, stimulated emission, and ground-state bleach. krichlab.ca TA spectroscopy can be used to study the dynamics of both fluorescent and non-fluorescent transient species, including triplet states and radical ions, on timescales ranging from femtoseconds to milliseconds. researchgate.netmdpi.com Studies on pyrene derivatives have utilized TA spectroscopy to elucidate complex excited-state relaxation pathways, including internal conversion, vibrational cooling, and intersystem crossing. researchgate.netresearchgate.net
| Technique | System | Information Obtained | Timescale |
| Time-Resolved Fluorescence | Pyrene-labeled copolymers | Monomer and excimer lifetimes, excimer formation rates. instras.com | Picoseconds to Nanoseconds |
| Transient Absorption | Benzo[a]pyrene | Excited-state absorption spectra, rates of internal conversion and intersystem crossing. mdpi.com | Femtoseconds to Nanoseconds |
| Femtosecond Transient Absorption | Covalently linked pyrene systems | Rates of internal conversion and vibrational cooling. researchgate.net | Femtoseconds to Picoseconds |
Luminescence Lifetime Imaging Microscopy (LLIM) in Model Systems
Luminescence Lifetime Imaging Microscopy (LLIM), often referred to as Fluorescence Lifetime Imaging Microscopy (FLIM), is an imaging technique that provides spatial information about the fluorescence lifetime of a sample. nih.gov Unlike intensity-based fluorescence microscopy, FLIM is independent of fluorophore concentration and excitation intensity, making it a robust method for quantitative measurements in complex environments such as biological cells.
Two-Photon Fluorescence Microscopy Studies
Extensive searches of scientific literature and chemical databases did not yield any specific studies on the two-photon fluorescence microscopy of this compound. While the compound is utilized as a chemiluminescent probe for singlet oxygen detection, this application relies on a chemical reaction leading to light emission and is distinct from two-photon excited fluorescence.
Research is available on the two-photon absorption properties of other pyrene derivatives, which are often designed with specific donor-acceptor structures to enhance their two-photon absorption cross-sections for applications in biological imaging. These studies provide a general context for the photophysical potential within the pyrene family of compounds. However, direct experimental data and detailed research findings concerning the two-photon absorption and subsequent fluorescence of this compound are not present in the current body of scientific publications. Therefore, no data tables or detailed research findings on this specific topic can be provided.
Reaction Mechanisms and Chemical Reactivity of 2 Methoxyvinyl Pyrene
Mechanism of Reaction with Singlet Oxygen (¹O₂)
One of the most significant reactions of (2'-Methoxyvinyl)pyrene is its highly specific interaction with singlet oxygen (¹O₂). thermofisher.comnih.gov This reactivity forms the basis of its primary application as a sensitive chemiluminescent probe. thermofisher.comnih.gov The compound is noted for its high selectivity, as it does not readily react with other reactive oxygen species such as superoxide (B77818), hydrogen peroxide, or hydroxyl radicals. thermofisher.com
The reaction between trans-1-(2'-methoxyvinyl)pyrene and singlet oxygen proceeds via a [2+2] cycloaddition. acs.orgacs.org In this process, the electron-rich double bond of the vinyl group attacks the singlet oxygen, leading to the formation of a transient, four-membered ring structure known as a dioxetane. thermofisher.comacs.orgthermofisher.com This dioxetane intermediate is thermally unstable. acs.org
The decomposition of the dioxetane is a critical step, as it leads to the cleavage of both the oxygen-oxygen and carbon-carbon bonds within the ring. acs.orgresearchgate.net This concerted or sequential bond cleavage results in the formation of two carbonyl-containing fragments. acs.org For this compound, the decomposition of its dioxetane yields pyrene-1-carboxaldehyde and formaldehyde. thermofisher.comacs.orgthermofisher.com The stability of related dioxetanes can be influenced by substituents; for instance, bulky groups like adamantane (B196018) can significantly increase thermal stability. researchgate.net
The decomposition of the dioxetane intermediate is the source of the compound's characteristic chemiluminescence. acs.orgthermofisher.com According to the theory of chemically initiated electron exchange luminescence (CIEEL), the decomposition process can generate one of the carbonyl products, in this case, pyrene-1-carboxaldehyde, in an electronically excited singlet state (S₁). acs.orgresearchgate.net The subsequent relaxation of this excited molecule to its ground state (S₀) results in the emission of a photon of light. researchgate.net
The chemiluminescence emission spectrum observed from the decomposition of the this compound-derived dioxetane is identical to the fluorescence emission spectrum of pyrene-1-carboxaldehyde. acs.org This confirms that the excited pyrene-1-carboxaldehyde is the light-emitting species. The reaction is remarkably efficient, with the cis-isomer (Z-MVP) exhibiting a chemiluminescence quantum yield (ΦCL) of 0.003, which is significantly higher than that of other related polycyclic aromatic hydrocarbon derivatives. acs.org This high efficiency makes MVP one of the most sensitive probes for detecting picomole quantities of singlet oxygen. thermofisher.comnih.gov The total light emission follows first-order decay kinetics. acs.org
Table 1: Chemiluminescence Quantum Yield of this compound Isomer
| Compound | Chemiluminescence Quantum Yield (ΦCL) |
|---|
Photo-Induced Cycloaddition Reactions (e.g., [2+2]-Cycloaddition)
Beyond its reaction with singlet oxygen, the vinyl group of this compound is susceptible to other photo-induced cycloaddition reactions. The general principle of [2+2] cycloaddition involves the interaction of two double bonds to form a cyclobutane (B1203170) ring. For vinyl-substituted polycyclic aromatic hydrocarbons like MVP, this reactivity can be initiated by UV light absorption. Atoms within PAHs that are part of an electron-rich double bond tend to undergo [2+2] cycloaddition reactions. acs.org While specific examples involving this compound with other alkenes are not extensively detailed in the provided literature, the fundamental reactivity of vinylarenes suggests potential for such transformations.
Oxidative Degradation Pathways and Photostability in Reactive Environments
The photostability of a chemical compound is its ability to resist degradation upon exposure to light. europa.euresearchgate.net Forced degradation studies are used to evaluate the intrinsic photosensitivity of a material and identify potential degradation products. europa.euijnrd.org For this compound, its high reactivity with singlet oxygen represents a primary pathway for its degradation in environments where photosensitizers and oxygen are present. thermofisher.combiomedres.us
In addition to the specific reaction with singlet oxygen, broader oxidative degradation can occur. nih.gov This can involve attack on the pyrene (B120774) nucleus, which is common for polycyclic aromatic hydrocarbons, or oxidation at the vinyl ether moiety. ijnrd.org Oxidative conditions, potentially catalyzed by trace metal ions, can lead to a variety of oxidized products, potentially impacting the compound's integrity and function over time. biomedres.usnih.gov The stability of the drug substance and product is a critical parameter evaluated under ICH guidelines, which include testing against light, heat, humidity, and oxidation. ijnrd.org
Electrophilic and Nucleophilic Reactivity of the Vinyl Moiety
The vinyl moiety in this compound is electronically modified by the attached methoxy (B1213986) group, which is a strong electron-donating group. This has a profound effect on its reactivity.
Electrophilic Reactivity : The electron-donating methoxy group makes the β-carbon of the vinyl group electron-rich and thus highly nucleophilic. This enhanced nucleophilicity makes the double bond highly susceptible to attack by electrophiles. d-nb.inforesearchgate.net Reactions with electrophilic reagents would proceed via the formation of a stabilized carbocation intermediate at the α-carbon, adjacent to the pyrene ring. This reactivity is characteristic of vinyl ethers.
Nucleophilic Reactivity : Direct nucleophilic attack on the electron-rich vinyl group is generally unfavorable. rsc.org However, tandem reactions involving an initial nucleophilic addition to a related vinyl system (vinyl phosphinates) followed by reaction with an electrophile have been demonstrated. rsc.orgnih.gov For this compound itself, its primary role is that of a nucleophile due to the electron-rich nature of the double bond. d-nb.info
Mechanistic Insights into Chemical Sensing Applications
The primary chemical sensing application of this compound is the detection of singlet oxygen. thermofisher.comnih.gov The mechanism is based on the highly specific and efficient chemiluminescent reaction pathway described previously.
Selectivity : The probe exhibits high selectivity for singlet oxygen over other reactive oxygen species. thermofisher.com
Transduction : The reaction with singlet oxygen produces a dioxetane intermediate. thermofisher.comthermofisher.com
Signal Generation : The decomposition of this unstable intermediate generates an electronically excited pyrene-1-carboxaldehyde molecule. acs.org
Reporting : The relaxation of the excited state to the ground state emits light, and the intensity of this chemiluminescence is directly proportional to the concentration of singlet oxygen, allowing for quantitative detection. thermofisher.comacs.org
This "trap-and-trigger" mechanism, where the analyte (¹O₂) is trapped by the probe to form a stable or semi-stable intermediate which then decomposes to emit light, is a powerful strategy in sensor design. acs.org The high quantum yield of the process enables the detection of very low, even picomolar, concentrations of singlet oxygen. thermofisher.comnih.govacs.org This makes this compound an invaluable tool in chemical and biological systems for studying processes involving singlet oxygen. thermofisher.com The pyrene moiety itself is also a well-known fluorescent reporter, and its fluorescence can be modulated by interactions with various analytes, forming the basis for other pyrene-based sensors, for example, for detecting metal ions or small gaseous molecules. aps.orgmdpi.com
Computational Chemistry and Theoretical Investigations of 2 Methoxyvinyl Pyrene
Density Functional Theory (DFT) Studies of Ground State Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure of molecules in their ground state. It offers a balance between accuracy and computational cost, making it ideal for studying polycyclic aromatic hydrocarbons and their derivatives.
The initial step in any theoretical investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For (2'-Methoxyvinyl)pyrene, this process is particularly important due to the presence of a flexible methoxyvinyl substituent attached to the rigid pyrene (B120774) core.
The rotation around the single bonds connecting the vinyl group to the pyrene ring and the methoxy (B1213986) group to the vinyl moiety gives rise to different conformers. Computational methods are used to perform a conformational analysis by systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface. This analysis identifies the lowest-energy conformers, which are the most likely to exist under experimental conditions. The stability of these conformers is influenced by steric hindrance and electronic effects between the pyrene and methoxyvinyl groups. For similar molecules, DFT methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) are commonly used to find these stable structures.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor.
The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals is the HOMO-LUMO gap (ΔE). A small energy gap generally signifies a molecule that is more easily excitable and more chemically reactive. wikipedia.org DFT calculations provide accurate estimations of these orbital energies. For pyrene, the HOMO-LUMO gap is approximately 3.78 eV. researchgate.net Substitution with a vinyl group is known to decrease this gap, suggesting that this compound would have a smaller gap and be more reactive than unsubstituted pyrene. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Pyrene | -5.85 | -2.07 | 3.78 |
| Substituted Pyrene (Example) | -5.60 | -2.20 | 3.40 |
Based on the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify a molecule's stability and reactivity. These conceptual DFT indices include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.
Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η).
These indices provide a quantitative basis for comparing the reactivity of different molecules. A lower chemical hardness indicates a "softer" molecule, which is generally more reactive.
| Compound | Chemical Hardness (η) (eV) | Chemical Potential (μ) (eV) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|
| Pyrene | 1.89 | -3.96 | 4.15 |
| Substituted Pyrene (Example) | 1.70 | -3.90 | 4.47 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. It allows for the calculation of excited-state properties, providing insights into a molecule's photophysics and photochemistry. nih.govmdpi.com
TD-DFT can accurately predict the electronic absorption spectra of molecules. unifi.it The calculation yields vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in molecular geometry. These energies, along with their corresponding oscillator strengths (a measure of the transition probability), can be used to simulate a UV-Visible absorption spectrum. scirp.org
Furthermore, by optimizing the geometry of the first singlet excited state (S1), it is possible to calculate the emission energy. This corresponds to the energy released when the molecule relaxes from the excited state back to the ground state, a process observed as fluorescence. The difference between the absorption and emission maxima is known as the Stokes shift. The choice of the functional in TD-DFT calculations is critical for obtaining results that agree well with experimental spectra. unifi.itresearchgate.net
| Transition | Predicted Wavelength (λ_max) (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| Absorption (S0 → S1) | 385 | 0.25 | HOMO → LUMO |
| Emission (S1 → S0) | 410 | - | LUMO → HOMO |
Besides fluorescence, an excited molecule can undergo intersystem crossing (ISC), a radiationless transition between states of different spin multiplicities, typically from a singlet state (S1) to a triplet state (T1). The efficiency of this process is governed by the strength of the spin-orbit coupling (SOC) between the two states. mdpi.com
SOC is a relativistic effect that enables the "forbidden" spin-flip to occur. chemrxiv.org TD-DFT and other advanced computational methods can be used to calculate the spin-orbit coupling matrix elements (SOCMEs) between the relevant singlet and triplet states. mdpi.com A large SOCME and a small energy gap between the S1 and a triplet state (Tn) lead to a high rate of intersystem crossing. Understanding ISC is crucial for predicting whether a molecule will exhibit phosphorescence (emission from a triplet state) or can act as a photosensitizer. For donor-acceptor systems involving pyrene, the rate of ISC has been shown to be highly dependent on the conformation of the molecule. mdpi.com
Molecular Dynamics Simulations for Solvent and Environmental Effects
Molecular dynamics (MD) simulations are a powerful tool to understand the influence of the local environment, such as solvent molecules, on the structure and dynamics of a solute. For this compound, MD simulations can provide insights into how different solvents affect its conformational flexibility and photophysical properties.
In a typical MD simulation, the interactions between atoms are described by a force field. The choice of force field is crucial for the accuracy of the simulation. For a molecule like this compound, a combination of a general organic force field (e.g., AMBER, CHARMM, or OPLS) for the pyrene and methoxyvinyl moieties, with specific parameterization for the conjugated system, would be necessary. The solvent is typically modeled explicitly, with water, ethanol, or other organic solvents surrounding the solute molecule in a simulation box.
The simulations would track the trajectory of each atom over time, allowing for the analysis of various properties. For instance, the radial distribution function can reveal the organization of solvent molecules around the pyrene core and the methoxyvinyl group. This can indicate specific solvent-solute interactions, such as hydrogen bonding or pi-stacking. Furthermore, analysis of the dihedral angles within the methoxyvinyl group can provide information on the conformational preferences of the molecule in different solvents.
The effect of the environment on the molecule's dynamics can be quantified by calculating time correlation functions for various molecular motions, such as the rotation of the entire molecule or the internal rotations of the methoxy group. These simulations can also be used to calculate the solvent-accessible surface area, which is important for understanding the molecule's solubility and interactions with other molecules.
Ab Initio and Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations of Reaction Pathways
To investigate the chemical reactivity of this compound, quantum mechanical (QM) methods are required. Ab initio and Density Functional Theory (DFT) calculations can provide detailed information about the electronic structure and energetics of the molecule, which is essential for understanding reaction mechanisms.
For a molecule of this size, a hybrid QM/MM approach is often employed to balance computational cost and accuracy. In this method, the chemically active part of the molecule, such as the vinyl group, is treated with a high level of QM theory, while the rest of the molecule and the surrounding solvent are treated with a more computationally efficient molecular mechanics (MM) force field. biomolmd.orgnih.govnih.gov This allows for the study of reaction pathways in a realistic solvent environment.
Potential reaction pathways for this compound could include photoisomerization of the double bond, electrophilic addition to the vinyl group, or oxidation of the pyrene ring. To study these reactions, the potential energy surface is explored to locate transition states and intermediates. The activation energies and reaction energies can then be calculated to determine the feasibility of a given pathway.
For example, to study the photoisomerization of the vinyl group, one would calculate the excited state potential energy surface. This would involve identifying the minimum energy geometries of the ground and excited states, as well as the transition state connecting them. The calculated energy difference between these states would provide an estimate of the energy barrier for the isomerization process.
Rational Design of New Derivatives through Computational Modeling
Computational modeling can be a powerful tool for the rational design of new derivatives of this compound with tailored properties. nih.gov By systematically modifying the structure of the parent molecule and calculating the properties of the resulting derivatives, it is possible to identify candidates with enhanced fluorescence, altered reactivity, or improved solubility.
For instance, to design new fluorescent probes based on the this compound scaffold, one could computationally screen a library of derivatives with different substituents on the pyrene ring. Time-dependent DFT (TD-DFT) calculations could be used to predict the absorption and emission wavelengths of these derivatives. The quantum yield of fluorescence could also be estimated by calculating the rates of radiative and non-radiative decay from the excited state.
Structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) can be developed from these computational data. mdpi.com These models can then be used to predict the properties of new, untested derivatives, thereby accelerating the discovery of molecules with desired characteristics. For example, a QSAR model might reveal that electron-donating groups at a specific position on the pyrene ring lead to a red-shift in the emission spectrum. This information could then be used to guide the synthesis of new derivatives with specific fluorescence colors.
Advanced Research Applications in Chemical Probes and Functional Materials
(2'-Methoxyvinyl)pyrene as a Sensitive Singlet Oxygen Chemiluminescent Probe
This compound, particularly its trans-isomer, is a highly efficient and specific chemiluminescent probe for the detection of singlet oxygen (). nih.govthermofisher.com Its reaction with singlet oxygen leads to the formation of a dioxetane intermediate. This intermediate is unstable and decomposes to generate light, a phenomenon known as chemiluminescence. thermofisher.comacs.org The intensity of this emitted light can be correlated to the concentration of singlet oxygen, allowing for its quantification. thermofisher.com
Design Principles for Enhanced Selectivity and Response in Chemical and Biological Systems
The design of this compound as a chemiluminescent probe is centered on its high selectivity and sensitivity towards singlet oxygen. A key feature is the methoxyvinyl group attached to the pyrene (B120774) core. evitachem.com This specific structural element facilitates a [2+2] cycloaddition reaction with singlet oxygen to form a transient dioxetane. acs.org The subsequent decomposition of this dioxetane yields an excited-state 1-pyrenecarboxaldehyde (B26117), which then relaxes to its ground state by emitting light. thermofisher.comacs.org
A crucial aspect of its design is its inability to react with other reactive oxygen species (ROS) such as hydroxyl radicals, superoxide (B77818), or hydrogen peroxide. thermofisher.com This high selectivity is critical for accurately detecting singlet oxygen in complex biological systems where multiple ROS may be present. thermofisher.comnih.gov The pyrene moiety itself is a well-known fluorophore, but the chemiluminescence mechanism of this compound is distinct from fluorescence and relies on the chemical reaction with singlet oxygen.
Furthermore, the structure of trans-1-(2'-methoxyvinyl)pyrene is designed to prevent "ene" reactions, which can be a competing and non-luminescent pathway for some molecules. acs.orgresearchgate.net This prevention enhances the chemiluminescence quantum yield, making it a more efficient probe. acs.org In fact, the chemiluminescence quantum yield of trans-1-(2'-methoxyvinyl)pyrene has been reported to be 180 times that of benzo[a]pyrene-7,8-diol, another compound that exhibits chemiluminescence with singlet oxygen. acs.orgresearchgate.net
Application in Mechanistic Studies of Reactive Oxygen Species (ROS) Generation
The high specificity of this compound for singlet oxygen makes it an invaluable tool for studying the mechanisms of ROS generation. thermofisher.com For instance, it has been used to investigate the release of singlet oxygen from activated human neutrophils. nih.govjst.go.jp In these studies, neutrophils stimulated with opsonized zymosan were shown to release singlet oxygen, which was detected by the chemiluminescence of trans-1-(2'-methoxyvinyl)pyrene. nih.gov
Such applications allow researchers to dissect the roles of different ROS in various biological and pathological processes. By providing a clear and specific signal for singlet oxygen, this compound helps in understanding its contribution to cellular signaling, damage, and defense mechanisms. rsc.orgnih.gov
Quantitative Detection of Picomole Quantities of Singlet Oxygen
One of the most significant advantages of this compound is its remarkable sensitivity, enabling the detection of picomole quantities of singlet oxygen. nih.govthermofisher.com This high sensitivity makes it one of the most effective chemiluminescent probes currently available for singlet oxygen detection. thermofisher.com The ability to quantify such small amounts is crucial for studying subtle biological processes where singlet oxygen may be generated in low concentrations. The chemiluminescence emission maximum occurs at approximately 465 nm in a 0.1 M SDS solution. nih.govinterchim.fr
Integration into Advanced Luminescent Materials
Beyond its role as a chemical probe, the luminescent properties of pyrene derivatives, including this compound, make them attractive components for advanced materials. researchgate.netnih.gov The pyrene core is known for its excellent photoluminescence, thermal stability, and charge-carrying capabilities, which are desirable traits for various material applications. researchgate.net
Fabrication of Polymeric Systems and Composites with Tunable Optical Properties
This compound and similar pyrene-based molecules can be incorporated into polymeric systems and composites to create materials with tailored optical properties. The introduction of different functional groups to the pyrene core allows for the tuning of its emission characteristics. researchgate.netnih.gov A significant challenge in using pyrene in solid-state applications is the formation of excimers at high concentrations, which can quench fluorescence. researchgate.netnih.gov However, strategic molecular design, such as creating Y-shaped pyrene-based molecules, can overcome this aggregation-caused quenching (ACQ) effect and even lead to aggregation-induced emission (AIE), where the material becomes more emissive in the solid state. gdut.edu.cn
Exploration in Organic Optoelectronic Devices (e.g., as Emitting Materials)
Pyrene-based π-conjugated materials are considered ideal for use in organic electronic devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netnih.gov The high luminescence and charge carrier mobility of pyrene derivatives are key to their performance in these applications. researchgate.net
Specifically, pyrene derivatives have been explored as emitting materials in OLEDs. gdut.edu.cnnih.govrsc.orgresearchgate.net By carefully designing the molecular structure, it is possible to achieve efficient blue emitters, which are crucial for full-color displays and solid-state lighting. gdut.edu.cnrsc.org For example, pyrene-based AIE materials have been used as the emitting layer in OLEDs, demonstrating high external quantum efficiencies and low turn-on voltages. gdut.edu.cn The functionalization of the pyrene core, as seen in this compound, provides a versatile platform for developing new and improved materials for the next generation of optoelectronic devices. evitachem.comontosight.ai
Role in Photodynamic Studies for Fundamental Mechanistic Elucidation
This compound plays a critical role in fundamental photodynamic studies, not as a primary photosensitizer for therapy, but as a diagnostic tool to elucidate the underlying mechanisms of photosensitized processes. thermofisher.comnih.gov Photosensitizers are molecules that, upon light absorption, can initiate photochemical reactions. nih.gov A primary pathway for this is the "Type II" reaction, where the excited photosensitizer transfers its energy to ground-state molecular oxygen (³O₂) to produce highly reactive singlet oxygen (\¹O₂). nih.gov By accurately detecting \¹O₂, this compound helps researchers to confirm and quantify the efficiency of this Type II pathway for a given photosensitizer.
The effectiveness of a photosensitizer is often quantified by its singlet oxygen quantum yield (ΦΔ), which is the fraction of excited photosensitizer molecules that result in the formation of a singlet oxygen molecule. mdpi.com this compound is instrumental in determining these yields. researchgate.net When a photosensitizer is irradiated in the presence of this compound, the resulting chemiluminescence from the probe's reaction with \¹O₂ can be measured. thermofisher.comnih.gov The intensity of this light emission is directly related to the amount of singlet oxygen produced, allowing for the characterization and comparison of different photosensitizers.
The reaction mechanism involves the formation of a dioxetane, which then decomposes into pyrene-1-carboxaldehyde, the light-emitting species. researchgate.net Studies have determined the chemiluminescence quantum yield for model analogues of this compound, providing a basis for its quantitative use. researchgate.net This allows researchers to assess how factors like photosensitizer concentration, solvent environment, and molecular aggregation influence the efficiency of singlet oxygen generation. mdpi.comresearchgate.net
Table 1: Properties of this compound as a Singlet Oxygen Probe
| Property | Description | Reference |
|---|---|---|
| Analyte | Singlet Oxygen (\¹O₂) | thermofisher.com |
| Detection Method | Chemiluminescence | thermofisher.comnih.gov |
| Reaction | Reacts with \¹O₂ to form a dioxetane intermediate. | thermofisher.comthermofisher.com |
| Decomposition Product | 1-Pyrenecarboxaldehyde (emits light) | nih.govresearchgate.net |
| Selectivity | Highly selective for \¹O₂ over other ROS (superoxide, H₂O₂, hydroxyl radical). | thermofisher.com |
| Application | Quantifying singlet oxygen quantum yields (ΦΔ) of photosensitizers. | mdpi.comresearchgate.net |
Photo-induced oxidative stress occurs when light-activated photosensitizers produce ROS, such as singlet oxygen, which can then damage cellular components like lipids, proteins, and DNA. nih.gov this compound is a valuable tool for dissecting these mechanisms because it can specifically track the generation of \¹O₂, a key mediator of Type II photodynamic damage. thermofisher.comnih.gov
In model systems, researchers can use a photosensitizer to induce oxidative stress and simultaneously use this compound to monitor the real-time production of singlet oxygen. nih.gov This allows for a direct correlation between the amount of \¹O₂ generated and the extent of observed biological or chemical damage. Because the probe is highly selective, it helps to confirm that the observed effects are indeed mediated by singlet oxygen and not by other ROS that might be produced through alternative "Type I" photochemical reactions. thermofisher.comnih.gov This level of detail is essential for the fundamental elucidation of how different photosensitizers exert their effects at a molecular level.
Probing Molecular and Supramolecular Interactions
The pyrene moiety, which forms the core of this compound, is a well-known fluorophore that has been extensively used to study molecular and supramolecular interactions. rsc.orgmdpi.com Its photophysical properties are highly sensitive to its local environment, making it an effective probe for processes like binding to macromolecules and self-assembly. rsc.org
While specific binding studies for this compound itself are not extensively detailed in the provided results, the broader class of pyrene derivatives is known to interact with biological macromolecules such as DNA. nih.gov These interactions are typically non-covalent and occur through modes like groove binding or intercalation between the base pairs of the DNA helix. nih.gov
Studies on related pyrene derivatives, such as 1-hydroxypyrene (B14473) (1-OHP), have demonstrated strong binding to human tumor-related DNA sequences. nih.gov The binding affinity is significant, with binding constants recorded in the range of 10⁵ to 10⁶ L·mol⁻¹. nih.gov Such interactions can affect the helical structure of DNA. nih.gov Given the shared polycyclic aromatic pyrene core, it is plausible that this compound could engage in similar binding events, primarily driven by hydrophobic and π-stacking interactions with biological structures.
Table 2: Binding Constants of Representative Pyrene Derivatives with DNA
| Pyrene Derivative | DNA Target | Binding Constant (K) [L·mol⁻¹] | Binding Mode | Reference |
|---|---|---|---|---|
| 1-Hydroxypyrene (1-OHP) | p53 DNA | 1.16 x 10⁶ | Groove Binding & Intercalation | nih.gov |
| 1-Hydroxypyrene (1-OHP) | C-myc DNA | 4.04 x 10⁵ | Groove Binding & Intercalation | nih.gov |
| 1-Pyrenebutyric acid (1-PBO) | p53 DNA | 2.04 x 10³ | Groove Binding & Intercalation | nih.gov |
Pyrene and its derivatives are classic examples of molecules that exhibit aggregation and self-assembly behavior, driven by weak intermolecular forces like π–π stacking. rsc.org In dilute solutions, pyrene compounds typically emit fluorescence from their monomeric (single molecule) state. rsc.org However, as concentration increases or in environments that promote aggregation, they tend to form dimers or higher-order aggregates known as excimers. rsc.orgmdpi.com This aggregation process leads to a distinct change in their optical properties, most notably a red-shift in the fluorescence emission and often a decrease in the fluorescence quantum yield. rsc.org
This behavior is fundamental to the pyrene scaffold and is exploited in materials science. rsc.org The self-assembly of pyrene-conjugated molecules can lead to the formation of well-defined nanostructures, including nanoparticles, nanofibers, and vesicles. mdpi.comnih.gov For instance, DNA strands functionalized with pyrene units have been shown to self-assemble into vesicles and spherical nanoparticles. nih.gov The specific morphology of these assembled structures can be influenced by the substitution pattern on the pyrene ring. nih.gov While this compound is primarily used as a reactive probe, its underlying pyrene structure gives it the intrinsic potential to participate in such aggregation and self-assembly processes, a factor that must be considered when interpreting fluorescence data in concentrated systems. mdpi.com
Future Research Directions and Emerging Paradigms for 2 Methoxyvinyl Pyrene Derivatives
Integration with Nanomaterials for Enhanced Performance and Novel Applications
The synergy between fluorescent organic molecules and nanomaterials offers a powerful strategy for creating advanced hybrid sensors and functional materials. researchgate.net Integrating (2'-Methoxyvinyl)pyrene derivatives with various nanostructures can amplify their intrinsic properties and introduce novel functionalities. The high surface-area-to-volume ratio of nanoparticles allows for a high local concentration of the pyrene (B120774) derivative, which can enhance sensitivity and enable unique photophysical phenomena. researchgate.net
Research has shown that pyrene-functionalized ruthenium nanoparticles exhibit markedly enhanced sensitivity in detecting nitroaromatic explosives compared to the monomeric pyrene molecules, a result attributed to increased collision frequency between the fluorophore and the analyte. acs.org Similarly, pyrene-modified cellulose (B213188) nanocrystals have been developed as highly selective fluorescent chemosensors for Fe³⁺ ions. bohrium.com Future work could involve attaching this compound to a range of nanomaterials:
Metal Nanoparticles (e.g., Au, Ag, Ru): Covalent attachment to metal nanoparticles can lead to fluorescence quenching or enhancement, providing a sensitive detection mechanism. This could be exploited for creating sensors for explosives or pollutants. acs.org
Quantum Dots (QDs): Coupling with QDs can create Förster Resonance Energy Transfer (FRET) systems, where the QD acts as a donor and the pyrene derivative as an acceptor, leading to ratiometric sensors with high photostability.
Carbon-based Nanomaterials (e.g., Graphene Oxide, Carbon Dots): These materials can act as efficient quenchers for the pyrene fluorescence, which can be restored upon interaction with a specific analyte that displaces the pyrene derivative from the nanomaterial surface.
Mesoporous Silica Nanoparticles (MSNs): MSNs can serve as hosts for this compound derivatives in stimuli-responsive drug delivery systems. thno.org The pyrene derivative could act as a gatekeeper, controlled by an external stimulus (like light or pH) to release a payload encapsulated within the pores.
These hybrid systems not only promise enhanced sensing capabilities but also open doors to applications in photocatalysis, bioimaging, and targeted therapy.
Advancements in Time-Resolved and Spatially Resolved Spectroscopic Studies
To fully harness the potential of this compound derivatives, it is crucial to understand their photophysical behavior at a fundamental level. Advanced spectroscopic techniques that offer high temporal and spatial resolution are indispensable tools for this purpose.
Time-Resolved Spectroscopy: The pyrene core is known for its unusually long fluorescence lifetime (often >40 ns), a characteristic that is highly advantageous for time-gated fluorescence detection. nih.gov This technique allows for the selective measurement of the long-lived probe fluorescence while rejecting short-lived background signals from autofluorescence in complex biological samples. nih.gov Future studies will employ time-resolved emission spectra (TRES) to monitor the dynamic interactions of this compound probes with their targets, such as mRNA or proteins, providing insights into binding kinetics and conformational changes. nih.gov Nanosecond and sub-nanosecond laser flash photolysis will continue to be vital for characterizing transient species like triplet states, which are key intermediates in many photochemical reactions. acs.orgresearchgate.net
Spatially Resolved Spectroscopy: Techniques like scanning tunneling microscopy (STM) and spectroscopy (STS) enable the visualization and electronic characterization of individual molecules adsorbed on surfaces. beilstein-journals.org Such studies on this compound derivatives could reveal how their molecular orbitals and electronic gaps are influenced by surface interactions and supramolecular organization. beilstein-journals.orgresearchgate.net Furthermore, spatially resolved photoluminescence (PL) spectroscopy can be used to study the optical properties of self-assembled nanostructures, such as nanowires or aggregates, revealing distinct emission from monomer and aggregate states within the same structure. rsc.org These advanced methods provide a direct link between nanoscale structure and macroscopic photophysical properties, guiding the rational design of molecules for applications in optoelectronics and nano-optics.
Machine Learning and Artificial Intelligence for Predictive Design of Pyrene Derivatives
The traditional "trial-and-error" approach to discovering new functional molecules is often time-consuming and resource-intensive. nih.gov The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials and drug discovery, and this paradigm is being increasingly applied to the design of fluorescent probes. nih.govrsc.org
Future research on this compound will heavily leverage these computational tools. By training ML models on large datasets of known fluorescent molecules, it is possible to build predictive frameworks that can accurately estimate the photophysical properties (e.g., absorption/emission wavelengths, quantum yield) of novel, untested pyrene derivatives. rsc.org Key applications include:
Property Prediction: AI models can learn the complex relationships between molecular structure and fluorescent properties, enabling rapid screening of virtual libraries of this compound derivatives to identify candidates with desired characteristics. nih.gov
Generative Models: Advanced AI techniques can design entirely new molecular structures optimized for specific functions, such as targeting a particular subcellular organelle or exhibiting high photostability. rsc.orgrsc.org
Accelerated Simulations: ML-based interatomic potentials can drastically speed up molecular dynamics (MD) simulations, allowing for the accurate prediction of properties like infrared spectra and the study of temperature-dependent anharmonic effects in pyrene derivatives. arxiv.org
Mechanism Interpretation: AI tools can help uncover the key structural features that govern specific photophysical phenomena, such as excited-state intramolecular proton transfer (ESIPT), providing chemists with new design principles. nih.gov
Exploration of this compound in Unconventional Photochemical Transformations
Beyond its use in sensing, the inherent photochemical activity of the pyrene nucleus presents opportunities for its use in unconventional chemical reactions. The compound trans-1-(2'-methoxyvinyl)pyrene has already been utilized as a specific chemiluminescence probe for the detection of singlet oxygen (¹O₂) generated in biological and photochemical systems. nih.gov This established reactivity as a ¹O₂ scavenger is a starting point for exploring its broader role in photochemistry.
Future research could explore the following areas:
Photosensitization: Pyrene derivatives can act as photosensitizers, absorbing light and transferring the energy to other molecules. By tuning the structure of this compound, it may be possible to optimize its triplet state energy and lifetime for use in photodynamic therapy or as a photocatalyst for organic synthesis. researchgate.netacs.org
Photon Upconversion: Pyrene-containing complexes have been successfully used as sensitizers in triplet-triplet annihilation (TTA) upconversion, a process that converts low-energy light into higher-energy light. rsc.org This opens the possibility of using this compound derivatives in systems that can drive chemical reactions with visible light that would otherwise require UV irradiation. rsc.org
Flow Photochemistry: Microreactor technology enables precise control over reaction conditions, enhancing the efficiency and safety of photochemical processes. beilstein-journals.org this compound and its derivatives could be employed in flow systems for reactions such as photocyanation or oxidation, potentially leading to higher yields and novel reaction pathways. beilstein-journals.org
Heterogeneous Photocatalysis: Immobilizing this compound derivatives onto semiconductor surfaces (like TiO₂) or other solid supports could create novel heterogeneous photocatalysts. worldscientific.combeilstein-journals.org Such systems could be used for environmental remediation or in the production of solar fuels, for instance, through the photocatalytic reforming of methanol. rsc.org
By exploring these unconventional photochemical transformations, the utility of this compound can be expanded from a passive probe to an active component in advanced chemical and energy conversion systems.
Q & A
Q. What are the key fluorescence properties of (2'-methoxyvinyl)pyrene (MVP) in detecting reactive oxygen species (ROS), and how are these applied in experimental design?
MVP exhibits selective fluorescence quenching in the presence of singlet oxygen (O), with excitation/emission maxima at 405/460 nm. It is used as a probe in microbial studies (e.g., Staphylococcus aureus) to quantify ROS generation under oxidative stress . Methodologically, researchers should:
- Optimize MVP concentration (e.g., 10 µM in bacterial suspensions) to avoid signal saturation.
- Validate specificity using control probes (e.g., APF/HPF for hydroxyl radicals) to rule out cross-reactivity .
- Calibrate fluorescence intensity against ROS-generating systems (e.g., plasma-activated saline) .
Q. What safety protocols are recommended for handling MVP in laboratory settings?
While MVP-specific hazards are not fully characterized, general pyrene-derivative precautions apply:
- Use PPE (gloves, goggles) to prevent skin/eye contact; wash with soap and water if exposed .
- Avoid inhalation of combustion byproducts (toxic fumes may form during decomposition) .
- Store in inert, airtight containers away from ignition sources .
Q. How does MVP compare to other pyrene derivatives (e.g., 1-hydroxypyrene) in studying protein-ligand interactions?
MVP’s methoxyvinyl group enhances solubility and reduces aggregation compared to hydroxylated pyrenes like 1-hydroxypyrene. In fluorescence quenching assays with bovine serum albumin (BSA):
- MVP’s binding affinity can be quantified via Stern-Volmer plots.
- Overlapping excitation-emission spectra in ternary systems (e.g., MVP + BSA + another ligand) require parallel factor analysis (PARAFAC) to deconvolute signals .
Advanced Research Questions
Q. What methodological challenges arise when using MVP alongside other fluorescent probes in multiplex ROS detection, and how can these be resolved?
Co-localization of MVP with probes like MitoSOX Red (superoxide) may cause spectral overlap or energy transfer artifacts. Solutions include:
Q. How can MVP’s structural features be modified to enhance its selectivity for singlet oxygen in complex biological matrices?
Rational design strategies:
Q. What analytical approaches resolve contradictions in MVP’s binding affinity data across different experimental systems (e.g., binary vs. ternary protein-ligand systems)?
Discrepancies often arise from competitive binding or conformational changes in proteins. To address this:
- Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) in binary systems.
- Apply molecular docking simulations to predict binding sites and steric hindrance in ternary systems .
- Validate with site-directed mutagenesis of BSA (e.g., Trp-134 modification) to assess MVP’s binding locus .
Q. What are the limitations of MVP in long-term ROS imaging, and how can photobleaching be minimized?
MVP’s fluorescence intensity decays under prolonged illumination due to photobleaching. Mitigation strategies:
- Use two-photon excitation (e.g., 800 nm) to reduce photodamage .
- Encapsulate MVP in nanocarriers (e.g., liposomes) to shield it from reactive intermediates .
Methodological Considerations
- Data Validation : Cross-check MVP-derived ROS levels with orthogonal assays (e.g., electron paramagnetic resonance) .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) when designing MVP-based toxicity studies .
- Synthesis : MVP analogs can be synthesized via gold-catalyzed cyclization of 1,3-diphenylprop-2-yn-1-one derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
